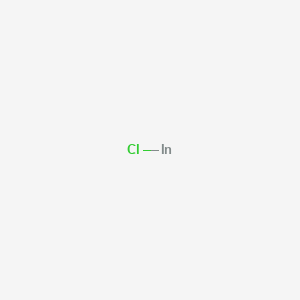

INDIUM(I) CHLORIDE

Übersicht

Beschreibung

Synthesis Analysis

Indium(I) chloride can be synthesized through various methods, with each approach offering distinct advantages depending on the desired purity, yield, and application. For instance, indium(III) chloride is a versatile catalyst for the acylation of phenols, thiols, alcohols, and amines under solvent-free conditions, demonstrating its efficiency in chemical synthesis processes (Chakraborti & Gulhane, 2003). Additionally, indium(II) chloride has been explored as a precursor in the synthesis of ternary and quaternary nanocrystals, highlighting its role in nanotechnology (Kowalik et al., 2022).

Molecular Structure Analysis

The molecular structure of indium(I) chloride has been examined through various analytical techniques. The room-temperature modification of indium chloride, InCl, exhibits a cubic structure with significant insights into the positioning of In and Cl atoms, demonstrating a deformed NaCl structure with indications of cation bonding (Berg, 1966).

Chemical Reactions and Properties

Indium(I) chloride participates in a wide range of chemical reactions, serving as a catalyst and reactant in various organic syntheses. For example, it catalyzes coupling reactions of alkyl chlorides with silyl enolates, showcasing its versatility in creating alpha-alkylated carbonyl compounds (Nishimoto et al., 2007). Its application extends to the synthesis of 3-sulfenylindoles, underlining its utility as a Lewis acid catalyst in the formation of heterocyclic compounds (Kumar et al., 2014).

Wissenschaftliche Forschungsanwendungen

Organic Chemistry

Indium(I) Chloride is used as a Lewis acid catalyst in organic reactions .

- Method of Application : It is used in Friedel-Crafts acylations and Diels-Alder reactions . These reactions are fundamental in organic synthesis for the construction of new carbon-carbon bonds, providing a wide range of structurally diverse compounds.

- Results or Outcomes : The use of Indium(I) Chloride in these reactions can lead to high yields and selectivity in the formation of the desired products .

Solar Cell Technology

Indium(I) Chloride finds application in the field of high-performing solar cells .

- Method of Application : It is used in the manufacturing process of solar cells, specifically in the creation of the thin-film photovoltaic layer .

- Results or Outcomes : The use of Indium(I) Chloride in solar cells contributes to their high performance and efficiency .

Semiconductor Technology

Indium(I) Chloride is used in semiconductor technology .

- Method of Application : It is used in the production of semiconductors, which are essential components of electronic devices .

- Results or Outcomes : The use of Indium(I) Chloride in this field contributes to the production of high-quality semiconductors .

Phosphor Production

Indium(I) Chloride is used in the production of phosphor .

- Method of Application : It is used in the process of creating phosphor, which is a key component in many types of lighting and display technologies .

- Results or Outcomes : The use of Indium(I) Chloride in this field contributes to the production of high-quality phosphor .

Quantum Dot Production

Indium(I) Chloride is used in the production of quantum dots .

- Method of Application : Quantum dots are tiny particles or nanocrystals of a semiconducting material with diameters in the range of 2-10 nanometers. Indium(I) Chloride is used in the synthesis process of these quantum dots .

- Results or Outcomes : Quantum dots synthesized using Indium(I) Chloride have unique optical and electronic properties that are different from those of their larger counterparts .

Battery Manufacturing

Indium(I) Chloride is used in battery manufacturing .

- Method of Application : It is used in the production of batteries, specifically in the creation of the electrolyte layer .

- Results or Outcomes : The use of Indium(I) Chloride in batteries contributes to their high performance and efficiency .

Catalyst in Organic Reactions

Indium(I) Chloride is used as a Lewis acid catalyst in organic reactions .

- Method of Application : It is used in Friedel-Crafts acylations and Diels-Alder reactions . These reactions are fundamental in organic synthesis for the construction of new carbon-carbon bonds, providing a wide range of structurally diverse compounds.

- Results or Outcomes : The use of Indium(I) Chloride in these reactions can lead to high yields and selectivity in the formation of the desired products .

Precursor to MOCVD Materials

Indium(I) Chloride is used as a precursor to make MOCVD (Metalorganic Chemical Vapor Deposition) materials .

- Method of Application : In the MOCVD process, Indium(I) Chloride is used to deposit thin films of metals onto a substrate .

- Results or Outcomes : This application is crucial in the semiconductor industry, where such thin films are used in the fabrication of electronic devices .

Useful Compounds for Catalysis

Indium(I) Chloride is used to produce useful compounds for catalysis .

Safety And Hazards

Indium(I) chloride causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . Protective measures such as wearing protective gloves, clothing, and eye/face protection are advised .

Zukünftige Richtungen

Indium is considered a strategically important element due to its widespread use in electronic devices . The worldwide demand for indium is rapidly increasing, and lower-grade indium sources are now being exploited . Indium(I) chloride has been used as a precursor in the synthesis of ternary Ag-In-S and quaternary Ag-In-Zn-S nanocrystals . These nanocrystals have potential applications in various fields, including photocatalysis .

Eigenschaften

IUPAC Name |

chloroindium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.In/h1H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APHGZSBLRQFRCA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[In] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

InCl, ClIn | |

| Record name | indium(I) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Indium(I)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Indium(I) chloride | |

CAS RN |

13465-10-6 | |

| Record name | Indium chloride (InCl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hydroxy-[(oxido(dioxo)molybdenio)oxy-dioxomolybdenio]oxy-dioxomolybdenum;silicon(4+)](/img/structure/B1143847.png)